4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol (CAS: 157231-41-9) is a structurally complex heterocyclic compound with the molecular formula C₁₆H₁₆N₂O₃ and a molecular weight of 284.31 g/mol. It features a benzo[g]quinoxaline core—a tricyclic system formed by fusion of quinoxaline with a naphthalene ring—linked to a chiral butanetriol moiety (1,2,3-butanetriol) at the C2 position. The stereochemical designation "1,2R,3S" specifies the absolute configuration of the three stereocenters in the butanetriol chain, rendering the molecule enantiomerically pure [2] [7].
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 157231-41-9 |
| Molecular Formula | C₁₆H₁₆N₂O₃ |
| Molecular Weight | 284.31 g/mol |
| Melting Point | 178–180°C |
| Solubility | DMF, DMSO, Hot Methanol (5 mg/mL) |
| Physical Form | Yellow Crystalline Solid |
Spectroscopic characterization includes:
Benzo[g]quinoxaline derivatives emerged as biologically significant scaffolds in the 1980s–1990s, paralleling advances in DNA-intercalating anticancer agents. Early synthetic routes relied on condensation reactions of naphthalene-2,3-diamine with α-halo ketones, followed by dehydrogenation—a method later refined to incorporate diverse side chains like butanetriol [1]. The fusion of quinoxaline (a benzopyrazine) with naphthalene expanded π-conjugation, enhancing DNA-binding affinity and enabling stacking interactions critical for bioactivity [1] [6].
Key milestones include:
Table 2: Evolution of Benzo[g]quinoxaline Derivatives
| Era | Key Developments | Impact |
|---|---|---|
| 1980s | Base scaffold synthesis (naphthalene diamine condensates) | DNA intercalation discovery |
| 1990s | Chiral side-chain incorporation (e.g., butanetriol) | Improved target specificity |
| 2000s–Present | Hybridization (e.g., sulfonamide-quinazoline fusions) | Dual-target kinase inhibitors [3] |
Medicinal Chemistry
Organic Synthesis
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8